![molecular formula C10H14O4 B1254712 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol CAS No. 13443-56-6](/img/structure/B1254712.png)
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol
Overview
Description
1-(3,4-dimethoxyphenyl)ethane-1,2-diol is an ethanediol that is ethane-1,2-diol in which a hydrogen attached to a carbon is replaced by a 3,4-dimethoxyphenyl group. It is an aromatic ether, a primary alcohol, a secondary alcohol and an ethanediol.
Scientific Research Applications
Photophysical and Photochemical Properties
- Photochemical Study : A study on a related compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin), revealed its photochemical reactivity in various states and media. This compound transformed into several compounds, ranging from monomeric to higher molecular weight fractions, under different conditions (Castellan et al., 1990).
Chemical Synthesis and Reactions
- Decarboxylation Process : Research on 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide led to the formation of a related compound, 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane, through a free-radical process (Bansal et al., 1983).
- Oxidation with Hydrogen Peroxide : A study demonstrated the oxidation of 1-(3,4-dimethoxyphenyl)ethanol and related compounds with hydrogen peroxide, catalyzed by a specific Mn(IV) complex, indicating potential applications in lignin model compound oxidation (Cui et al., 1999).
Structural and Molecular Studies
- X-Ray and Molecular Dynamics : The structure of related glycol derivatives, including 1,2-dimethoxy ethane, was investigated through X-ray diffraction, Raman, and molecular dynamics studies, providing insights into their molecular behavior (Gontrani et al., 2020).
Electrophilic Aromatic Bromination
- Synthesis Using Brominating Agent : Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, synthesized from methyl 2-(3,4-dimethoxyphenyl)ethanoate, demonstrated a method for the electrophilic aromatic bromination of aromatic ethers, indicating the compound's relevance in synthetic chemistry (Xu Yong-nan, 2012).
Enzymatic and Catalytic Applications
- Laccase-Catalyzed Oxidation : The enzymatic oxidation of 1-(3,4-dimethoxyphenyl)-1-propene using ABTS as a mediator was studied, resulting in various oxidation products. This indicates its potential application in enzymatic reactions and organic synthesis (Chen et al., 2000).
Optical and Nonlinear Properties
- Nonlinear Optical Properties : The nonlinear optical properties of a compound synthesized from 1-(3,4-dimethoxyphenyl)-1-propene were investigated, demonstrating its potential in photophysical applications (Razvi et al., 2019).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)ethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMXFWBXSCYUCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545305 | |
Record name | 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | |
CAS RN |
13443-56-6 | |
Record name | 1-(3,4-Dimethoxyphenyl)-1,2-ethanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13443-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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